Cytidine 5'-monophosphate disodium salt
Overview
Description
Cytidine 5’-Monophosphate Disodium Salt is a salt form of Cytidine 5’-Monophosphate . It is a nucleotide that is used as a monomer in RNA . It is an ester of phosphoric acid with the nucleoside cytidine . CMP consists of the phosphate group, the pentose sugar ribose, and the nucleobase cytosine .
Synthesis Analysis
The synthesis of Cytidine 5’-Monophosphate Disodium Salt involves the reaction of triethyl phosphates with cytidines in a synthesis reaction vessel . The reaction is carried out at a temperature between -5 to -10 ℃, with Phosphorus Oxychloride slowly dripped into the mixture . The reaction is allowed to proceed until the cytidine transformation efficiency reaches more than 85% .Molecular Structure Analysis
The molecular formula of Cytidine 5’-Monophosphate Disodium Salt is C9H12N3Na2O8P . The InChI key is AJCAHIYEOVKFDR-IAIGYFSYSA-N . The SMILES string representation is [Na+].NC1=NC(=O)N(C=C1)[C@@H]2OC@H([O-])=O)C@@H[C@H]2O .Chemical Reactions Analysis
In the formation of phosphatidylcholine (PC), CTP reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate . CTP also interacts with N-acylneuraminate, in a reaction mediated by N-acylneuraminate cytidylyltransferase, to generate an intermediate that is required for sialylation, namely CMP-N-acylneuraminic acid .Physical and Chemical Properties Analysis
Cytidine 5’-Monophosphate Disodium Salt has a molecular weight of 367.16 g/mol . It is a white crystalline powder . It is soluble in water at 100 mg/mL, clear to very slightly hazy, colorless to very faintly yellow .Scientific Research Applications
Chromatographic Analysis
Cytidine 5'-monophosphate disodium salt (5’-CMPNa2) is used in chromatographic analysis. A study by Li Hong-lin (2015) developed an HPLC method for determining nucleotides, including 5’-CMPNa2, in health products. This method is described as simple, rapid, sensitive, and reliable for quality control (Li Hong-lin, 2015).
Pharmaceutical Manufacturing
Almakaiev and Sidenko (2021) discussed the use of 5’-CMPNa2 in the development of a multi-component drug with neurotropic action. This work involved optimizing the production parameters for pharmaceutical quality control (Almakaiev & Sidenko, 2021).
Molecular Dynamics Studies
Hernanz et al. (1995) conducted a study on the dynamics and interactions of the PO3 2- group of 5’-CMPNa2 in H2O solutions using FT-IR. This research contributes to understanding the molecular behavior of nucleotides in aqueous environments (Hernanz et al., 1995).
Solubility and Thermodynamics
Yu et al. (2013) researched the solubility of 5’-CMPNa2 in various binary mixtures. They found that solubility increased with temperature and water content, providing essential data for its application in various solvents (Yu et al., 2013).
Nucleation Kinetics
Another study by Yu et al. (2013) focused on the metastable zone width and induction period of 5’-CMPNa2 in ethanol-water mixtures. This study is significant for understanding the nucleation behavior of 5’-CMPNa2 in solution, which is crucial for crystallization processes (Yu et al., 2013).
Analytical Applications
Zheng et al. (2021) developed an HPLC-Q/TOF method for identifying impurities in Cytidine Disodium Triphosphate, which includes the analysis of disodium cytidine monophosphate. This method ensures drug safety and efficacy (Zheng et al., 2021).
Gas-Phase Structures
Hamlow et al. (2020) investigated the gas-phase conformations of deprotonated 5’-CMPNa2. This study offers insights into the intrinsic structure of nucleotides and their stabilization mechanisms (Hamlow et al., 2020).
Biomanufacturing
Li et al. (2020) developed a biosynthesis system for manufacturing 5'-CMP using extremophilic enzymes, demonstrating a green and efficient approach for industrial synthesis (Li et al., 2020).
Mechanism of Action
Target of Action
Cytidine 5’-monophosphate disodium salt, also known as Cytidine-5’-monophosphate disodium salt, primarily targets several enzymes. These include Uridine-cytidine kinase 2 , 3-deoxy-manno-octulosonate cytidylyltransferase , 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase , and Cytidylate kinase . These enzymes play crucial roles in various biochemical pathways, including DNA and RNA biosynthesis .
Mode of Action
The compound acts as a substrate for the enzyme Uridine-cytidine kinase 2 , which phosphorylates uridine and cytidine to uridine monophosphate and cytidine monophosphate . The compound can use ATP or GTP as a phosphate donor .
Biochemical Pathways
Cytidine 5’-monophosphate disodium salt is involved in the biosynthesis of DNA and RNA. It is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the support of DNA and RNA biosynthesis . By acting as a substrate for certain enzymes, it contributes to the formation of CDP and CTP, crucial components in the synthesis of genetic material .
Safety and Hazards
Future Directions
Cytidine 5’-Monophosphate Disodium Salt has been used in nucleotide stock solution . It has also been used as an ectonucleotidase (ENTase) inhibitor to probe 5′-ENTase activity in cortical neurons . In in vitro studies, it has been used to estimate its effect on the growth response of selected bacteria strains that dominate the piglets’ small intestine .
Biochemical Analysis
Biochemical Properties
Cytidine 5’-monophosphate disodium salt is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis . It serves as a nucleotide carrier for sugars .
Cellular Effects
In cellular processes, Cytidine 5’-monophosphate disodium salt has been used in nucleotide stock solution . It has been used as an ectonucleotidase (ENTase) inhibitor to probe 5′-ENTase activity in cortical neurons . It has also been used in in vitro studies to estimate its effect on growth response of selected bacteria strains that dominate the piglets’ small intestine .
Molecular Mechanism
At the molecular level, Cytidine 5’-monophosphate disodium salt exerts its effects through various mechanisms. It is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis .
Temporal Effects in Laboratory Settings
It is known that it is used in nucleotide stock solutions and has been used in in vitro studies .
Metabolic Pathways
Cytidine 5’-monophosphate disodium salt is involved in the metabolic pathway where it is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP . This CDP, upon phosphorylation, forms CTP which supports DNA and RNA biosynthesis .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Cytidine 5'-monophosphate disodium salt can be achieved through a multi-step process involving protection and deprotection of functional groups, nucleophilic substitution, and salt formation.", "Starting Materials": [ "Cytidine", "Phosphoric acid", "Sodium hydroxide", "Sodium chloride", "Methanol", "Acetic anhydride", "Pyridine", "Dimethylformamide", "Diisopropylcarbodiimide", "Triethylamine" ], "Reaction": [ "Cytidine is reacted with phosphoric acid in methanol to form cytidine 5'-monophosphate.", "The 5'-hydroxyl group of cytidine 5'-monophosphate is protected with acetic anhydride and pyridine to form the acetyl derivative.", "The 3'-hydroxyl group of the acetyl derivative is then deprotected using sodium hydroxide to form the 3'-hydroxyl derivative.", "The 5'-acetyl group is then deprotected using sodium hydroxide to form the 5'-hydroxyl derivative.", "The 5'-hydroxyl derivative is then reacted with diisopropylcarbodiimide and phosphoric acid in dimethylformamide to form the 5'-phosphoryl derivative.", "The 5'-phosphoryl derivative is then reacted with sodium hydroxide and sodium chloride to form the disodium salt of cytidine 5'-monophosphate." ] } | |
CAS No. |
6757-06-8 |
Molecular Formula |
C9H14N3NaO8P |
Molecular Weight |
346.19 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
ZRWPTARDKZMNQK-IAIGYFSYSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.[Na] |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na] |
Appearance |
White Crystalline |
melting_point |
300°C |
6757-06-8 | |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5'-CMP.2Na; D-Cytidine 5'-monophosphate disodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of cytidine 5'-monophosphate disodium salt in the food industry?
A1: this compound is a nucleotide used in infant formula to enhance nutrition and potentially improve immune function. [] A specific ratio of five nucleotides, including this compound, is added to milk powder formulations to achieve these benefits. []
Q2: How does this compound impact the performance of organic solar cells?
A2: Research suggests that this compound, with its phosphate group, can act as an anchoring group in organic solar cells. [] This property allows it to form a carrier transfer bridge at the interface between the electron transporting layer (ZnO nanoparticles) and the active layer, improving charge transfer and reducing interfacial recombination. []
Q3: What challenges are associated with formulating this compound in medicines?
A3: Studies indicate that this compound can degrade during thermal sterilization, leading to an increase in impurities. [] This sensitivity necessitates the use of alternative sterilization methods, such as sterilizing filtration, to ensure the stability and safety of pharmaceutical products containing this compound. []
Q4: What are the critical quality attributes of this compound in pharmaceutical development?
A4: The quantitative content, uniformity of dosage units, dissolution properties, and impurity profile are crucial quality attributes of this compound when developing pharmaceutical formulations. [] These factors are particularly critical due to the typically low dosage of this compound in medicines and its susceptibility to degradation. []
Q5: How does the particle size of this compound affect its pharmaceutical properties?
A5: Particle size significantly influences the homogeneity, quantitative content, and dissolution rate of this compound in pharmaceutical products. [] Controlling particle size is essential to ensure consistent drug release and bioavailability. []
Q6: What analytical techniques are commonly employed to study this compound?
A6: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in various matrices, including health products and pollen capsules. [, ] This method offers high sensitivity and accuracy in determining the compound's concentration. [] Additionally, Fourier-transform infrared spectroscopy (FT-IR) is valuable for studying the molecular dynamics and relaxation processes of this compound in solution. []
Q7: What is the metastable zone width of this compound, and how is it determined?
A7: The metastable zone width (MSZW) of this compound refers to the range of supersaturation levels where spontaneous crystallization does not occur. [] This parameter, determined experimentally using laser-based methods, is crucial for understanding crystallization processes and optimizing conditions for controlled crystal growth. [] The MSZW of this compound is influenced by factors like agitation levels but is relatively insensitive to temperature changes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.